molecular formula C6H8BrNOS B2625812 2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol CAS No. 2228788-36-9

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

Cat. No. B2625812
CAS RN: 2228788-36-9
M. Wt: 222.1
InChI Key: MZSXNNMHFRPNNK-UHFFFAOYSA-N
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Description

“2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol” is a chemical compound with the molecular formula C6H8BrNOS . It is a derivative of thiazole, a five-membered heterocyclic compound .


Molecular Structure Analysis

The molecular structure of “2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol” includes a thiazole ring, which is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Scientific Research Applications

Drug Development

Thiazole derivatives, including “2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol”, have been used in the development of various drugs and biologically active agents . The thiazole ring is an important heterocycle in the world of chemistry, with many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .

Antibacterial Efficacy

Thiazole derivatives have shown significant antibacterial efficacy. For instance, imidazotriazole-incorporated thiazoles synthesized by the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives have been tested against a spectrum of microbiological species .

Antioxidant Properties

Some thiazole derivatives have demonstrated potent antioxidant activity. In one study, a series of N2-[2-chloro-4(3,4,5-trimethoxy phenyl) azetidin-1-yl)]-N4-(substituted aryl)-1,3-thioazol-2,4-diamine were synthesized and showed promising in vitro antioxidant properties .

Antitumor and Cytotoxic Activity

Thiazole derivatives have also been explored for their antitumor and cytotoxic activities. For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects on a prostate cancer cell line .

Anti-inflammatory Activity

Thiazole derivatives have been found to possess anti-inflammatory properties, making them potential candidates for the development of new anti-inflammatory drugs .

Neuroprotective Effects

Thiazole derivatives have shown neuroprotective effects, suggesting their potential use in the treatment of neurodegenerative diseases .

properties

IUPAC Name

2-(2-bromo-1,3-thiazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNOS/c1-6(2,9)4-3-10-5(7)8-4/h3,9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSXNNMHFRPNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CSC(=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromo-1,3-thiazol-4-yl)propan-2-ol

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